1-(4-Ethylphenyl)prop-2-en-1-one
Description
1-(4-Ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-ethylphenyl substituent on the carbonyl-bearing aromatic ring (ring A). This compound belongs to a broader class of chalcones, which are studied for their structural versatility and biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves Claisen-Schmidt condensation between 4-ethylacetophenone and an appropriate aldehyde under basic or acidic conditions, yielding the (E)-isomer predominantly .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(4-ethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8H,2-3H2,1H3 |
InChI Key |
XFSGOIVPISTUIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Claisen-Schmidt condensation involves deprotonation of a ketone (e.g., 4-ethylacetophenone) to form an enolate, which attacks an aldehyde (e.g., acetaldehyde). Subsequent dehydration yields the α,β-unsaturated ketone. For 1-(4-ethylphenyl)prop-2-en-1-one, the reaction proceeds as:
Standard Procedure
-
Reactants : 4-Ethylacetophenone (1 eq), acetaldehyde (1.2 eq).
Key Steps :
-
Enolate Formation : NaOH deprotonates 4-ethylacetophenone, generating the nucleophilic enolate.
-
Aldol Addition : Enolate attacks acetaldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration : Acidic workup eliminates water, yielding the conjugated enone.
Microwave-Assisted Synthesis
Optimization for Efficiency
Microwave irradiation enhances reaction rates and reduces byproduct formation. A study on analogous chalcones achieved 98% yield in 15 minutes under the following conditions:
-
Reactants : 4-Ethylacetophenone (1 eq), acetaldehyde (1.5 eq).
-
Base : NaOH (2 eq) in ethanol.
-
Conditions : Microwave irradiation at 50°C, 150 W.
Advantages :
-
Reduced reaction time (10–30 minutes vs. 4–6 hours).
Comparative Analysis of Methods
| Parameter | Traditional Claisen-Schmidt | Microwave-Assisted |
|---|---|---|
| Reaction Time | 4–6 hours | 10–30 minutes |
| Yield | 75–85% | 90–98% |
| Byproducts | ≤10% dibenzalacetone | ≤2% |
| Energy Efficiency | Moderate | High |
Solvent and Base Optimization
Solvent Effects
Base Selection
Challenges and Solutions
Byproduct Formation
Purification
-
Recrystallization : Ethanol or ethyl acetate removes residual base and byproducts.
-
Column Chromatography : Required for high-purity (>98%) applications.
Alternative Synthetic Routes
Friedel-Crafts Acylation
Oxidation of Propargyl Alcohols
-
Substrate : 1-(4-Ethylphenyl)prop-2-yn-1-ol.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(4-Ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring. Halogenation, nitration, and sulfonation are typical examples of such reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Chalcones, including 1-(4-Ethylphenyl)prop-2-en-1-one, are recognized for their diverse pharmacological properties. Research has shown that this compound exhibits:
- Antioxidant Activity : Chalcones have been found to scavenge free radicals, which can prevent oxidative stress-related diseases .
- Anticancer Properties : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism often involves the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound demonstrates the ability to reduce inflammation markers, making it a candidate for treating inflammatory conditions.
Case Studies
- Anticancer Mechanism : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells through apoptosis induction. The compound was shown to modulate key signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Research : In a recent investigation, this chalcone was tested for its ability to reduce nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .
Material Science Applications
Chalcones are also explored for their utility in materials science due to their photophysical properties:
- Organic Photovoltaics : The incorporation of chalcone derivatives into organic solar cells has been studied, revealing enhanced light absorption and charge transport properties .
Data Table: Photophysical Properties of Chalcones
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 - 400 |
| Emission Max (nm) | 450 - 500 |
| Quantum Yield | Up to 0.5 |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. This method is favored for its simplicity and efficiency in producing high yields of chalcones.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)prop-2-en-1-one varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Chalcones are structurally diverse, with variations in substitution patterns on rings A and B significantly influencing their physicochemical and biological properties. Below is a detailed comparison of 1-(4-Ethylphenyl)prop-2-en-1-one with analogous compounds:
Substituent Effects on Ring A
- 1-(4-Ethylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one (CH5) :
This homosubstituted chalcone features 4-ethyl groups on both rings A and B. It exhibits a high synthetic yield (93%) and stability, attributed to the electron-donating ethyl groups, which reduce electrophilicity at the α,β-unsaturated ketone . - (E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (5ce) :
Substitution of ring A with a methoxy group (electron-donating) instead of ethyl results in a lower yield (67%) and altered electronic properties. The methoxy group enhances resonance stabilization but may reduce reactivity in biological systems compared to ethyl . - However, this substitution reduces yield (88%) compared to CH5 .
Substituent Effects on Ring B
- (E)-1-(4-Ethylphenyl)-3-(4-morpholinophenyl)prop-2-en-1-one (C13): The morpholine group on ring B introduces nitrogen-based polarity, improving solubility and MAO-A inhibitory activity (Ki values in µM range). This contrasts with the non-polar ethyl group, which prioritizes lipophilicity .
- (2E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one :
Symmetrical substitution with ethyl groups on both rings enhances crystallinity and thermal stability (m.p. 59.5–60.3°C). Its molecular weight (264.37 g/mol) and purity (95%) make it a standard for structural studies . - (2E)-1-(4-Chlorocyclopenta-1,3-dien-1-yl)-3-(4-ethylphenyl)prop-2-en-1-one (TC6) :
Chlorine and cyclopentadienyl groups on ring B confer potent MAO-B inhibition (Ki = 0.31 µM), highlighting how bulkier substituents can enhance target selectivity .
Data Tables
Table 2: Substituent Impact on Bioactivity
| Substituent Type (Ring A/B) | Example Compound | Effect on Activity |
|---|---|---|
| Electron-withdrawing (Br) | CH3 | Enhanced electrophilicity, potential toxicity |
| Electron-donating (C₂H₅) | CH5 | Improved stability, lipophilicity |
| Polar (morpholine) | C13 | MAO-A inhibition, enhanced solubility |
Q & A
Advanced Research Question
- XRD : Determines crystal packing (e.g., monoclinic P2/c space group) and validates bond parameters (e.g., C=C bond length of ~1.32 Å) .
- DFT : B3LYP/6-311G(d,p) calculations predict UV-Vis spectra (λ ~350 nm) and HOMO-LUMO gaps (~4.1 eV), correlating with experimental data (R > 0.98) .
Data Contradiction Analysis :
Discrepancies between XRD and NMR data (e.g., torsion angles) are resolved by comparing experimental XRD torsion angles (±1–2°) with DFT-optimized geometries .
What intermolecular interactions stabilize the crystal structure of this compound?
Advanced Research Question
- Hydrogen Bonding : C-H···O interactions (2.8–3.2 Å) between carbonyl groups and adjacent aromatic H atoms .
- π-π Stacking : Offset stacking (3.5–4.0 Å) between ethylphenyl rings stabilizes layered structures .
- van der Waals Forces : Ethyl groups contribute to hydrophobic packing .
How do substituents influence the electronic and optical properties of prop-2-en-1-one derivatives?
Advanced Research Question
Advanced Research Question
- Cross-Validation : Compare NMR-derived coupling constants () with XRD torsion angles. For example, corresponds to a torsion angle of 179° in XRD .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility missed in static XRD models .
Has this compound been evaluated for biological activities, and what models were used?
Advanced Research Question
While direct studies are limited, analogous chalcones show:
- Antimicrobial Activity : MIC values of 12.5–25 µg/mL against S. aureus via broth microdilution .
- Neuroprotective Potential : Similar compounds (e.g., 3-(3,4-dimethoxyphenyl) derivatives) reduce oxidative stress in neuronal cell lines (IC ~10 µM) .
Recommendation : Use murine neuroinflammation models or Gram-positive bacterial strains for future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
